molecular formula C17H12N4O3 B2726503 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid CAS No. 1955564-38-1

4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid

Cat. No. B2726503
CAS RN: 1955564-38-1
M. Wt: 320.308
InChI Key: OONZKBQSGZUHLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a mild and green approach. Researchers have employed aliphatic and aromatic isothiocyanates, utilizing electrochemical techniques for the reaction. The process occurs in a two-electrode system with a conductive carbon working electrode and a counter electrode. An appropriate electrolyte, such as an organic solvent, is used. Upon applying an electric potential, electrochemical oxidation and nucleophilic substitution reactions lead to the formation of the desired 1,3,4-oxadiazole-2-amines. Notably, this method offers high functional group tolerance, enabling the synthesis of a wide range of compounds with different substituents. It can be fine-tuned for high conversion and selectivity, ensuring good overall yields of the target products. Moreover, the use of electricity as an energy source makes it environmentally friendly compared to traditional heating methods .


Molecular Structure Analysis

The molecular structure of 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid consists of an indole ring fused with an oxadiazole ring. The nitrogen and oxygen atoms within the heterocyclic ring contribute to its unique physicochemical properties. These properties make it attractive for drug discovery and materials science applications. As a pharmacophore, it behaves as a hydrogen bond acceptor and exhibits robust stability in aqueous media. Additionally, its low lipophilicity allows it to serve as an aromatic ring spacer .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 187.24 g/mol .

properties

IUPAC Name

4-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16(23)10-5-7-11(8-6-10)19-17-21-20-15(24-17)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUUOBCVHLDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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